molecular formula C20H19ClN4O3 B2836579 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea CAS No. 1207014-07-0

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea

Cat. No.: B2836579
CAS No.: 1207014-07-0
M. Wt: 398.85
InChI Key: GJGNQADLSNEIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrazine-urea family, characterized by a 3-oxo-3,4-dihydropyrazine core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 2-phenylethylurea moiety at position 2.

Properties

IUPAC Name

1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-28-17-8-7-15(13-16(17)21)25-12-11-22-18(19(25)26)24-20(27)23-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNQADLSNEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NC(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Construction of the Dihydropyrazinone Core: The intermediate is then reacted with a suitable amine to form the dihydropyrazinone core.

    Formation of the Phenethylurea Moiety: Finally, the dihydropyrazinone intermediate is coupled with phenethyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Containing Dihydropyrazine Analogues

  • Compound 2k ():
    • Structure : Features a urea group linked to a thiazole-piperazine scaffold and a 3-chloro-4-fluorophenyl substituent.
    • Key Data : Molecular weight 762.2 g/mol (ESI-MS), melting point 194–195°C, and elemental composition C₃₇H₃₄Cl₂FN₇O₄S.
    • Comparison : The thiazole and piperazine rings in 2k likely enhance metabolic stability and solubility compared to the simpler dihydropyrazine-urea structure of the target compound. The fluorine atom may increase electronegativity, affecting binding affinity .

Dihydropyrazine Derivatives with Alternative Substituents

  • BG13468 (): Structure: Contains a sulfanyl-acetamide group instead of urea, with a 3-chloro-4-methoxyphenyl-dihydropyrazine core. Key Data: Molecular formula C₂₁H₂₀ClN₃O₄S (MW 445.92 g/mol). The absence of a phenylethyl chain might lower lipophilicity relative to the target compound .

Heterocyclic Compounds with Distinct Core Structures

  • Pyrrolo[1,2-b]pyridazine Derivative ():
    • Structure : A pyrrolopyridazine core with a 3-chloro-4-hydroxyphenylmethyl group and a carboxylic acid ester.
    • Comparison : The hydroxyphenyl group increases polarity compared to the methoxy substituent in the target compound. The ester functionality may confer prodrug properties, enhancing oral bioavailability .

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Dihydropyrazine-urea 3-Chloro-4-methoxyphenyl, 2-phenylethylurea ~440–460* Urea enhances H-bonding; moderate lipophilicity
2k () Thiazole-piperazine-urea 3-Chloro-4-fluorophenyl, piperazine 762.2 High MW; fluorine increases electronegativity
BG13468 () Dihydropyrazine-sulfanyl 3-Chloro-4-methoxyphenyl, acetamide 445.92 Sulfanyl improves permeability
Pyrrolopyridazine () Pyrrolo[1,2-b]pyridazine 3-Chloro-4-hydroxyphenylmethyl, ester ~450–470* Hydroxyl group increases polarity

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The urea group in the target compound and 2k is critical for hydrogen-bond interactions with biological targets, such as ATP-binding pockets in kinases . Chloro-methoxy substituents improve lipophilicity and may enhance blood-brain barrier penetration compared to hydroxyl or ester groups .
  • Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.